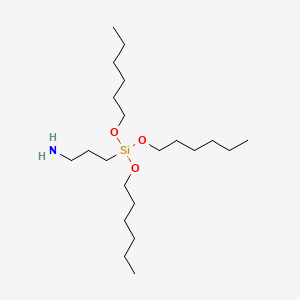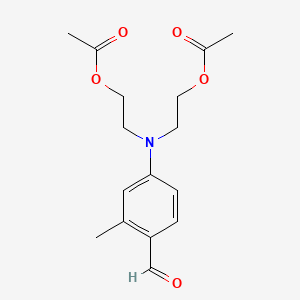
2,2'-((4-Formyl-3-methylphenyl)imino)diethyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . It is also known by other names such as 4-[Bis[2-(acetyloxy)ethyl]amino]-2-methylbenzaldehyde . This compound is characterized by the presence of a formyl group, a methyl group, and an imino group attached to a benzene ring, along with two diacetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate typically involves the reaction of 4-formyl-3-methylbenzaldehyde with diethylamine in the presence of acetic anhydride . The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the imino group and the subsequent acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in an alkaline medium.
Major Products Formed
Oxidation: 4-(Bis[2-(acetyloxy)ethyl]amino)-2-methylbenzoic acid.
Reduction: 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde.
Substitution: 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bis[2-(hydroxy)ethyl]amino)-2-methylbenzaldehyde
- 4-(Bis[2-(acetyloxy)ethyl]amino)-2-methylbenzoic acid
Uniqueness
2,2’-((4-Formyl-3-methylphenyl)imino)diethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and imino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
85439-03-8 |
|---|---|
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-4-formyl-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C16H21NO5/c1-12-10-16(5-4-15(12)11-18)17(6-8-21-13(2)19)7-9-22-14(3)20/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
ZYVAZLMINRGIDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
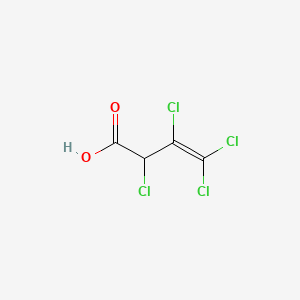
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
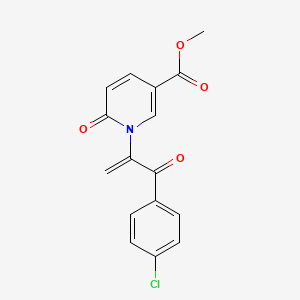
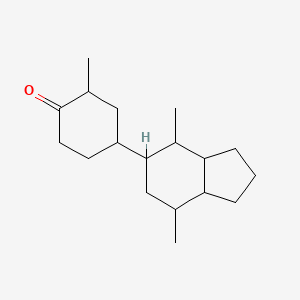
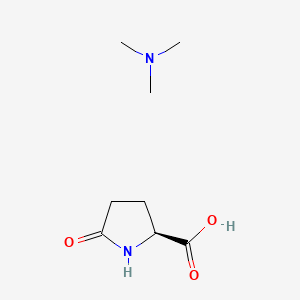


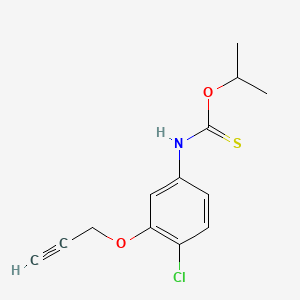
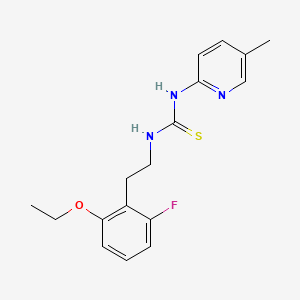
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
